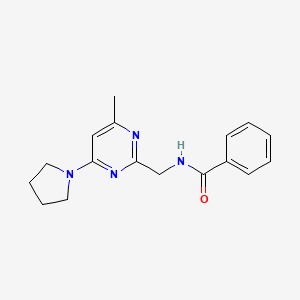

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide

Description

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide is a pyrimidine-based benzamide derivative with a methyl group at the 4-position of the pyrimidine ring and a pyrrolidin-1-yl substituent at the 6-position. The benzamide moiety is linked via a methylene bridge to the pyrimidine core. This compound has garnered interest due to its structural similarity to kinase inhibitors and trans-sialidase inhibitors, though its exact biological targets remain under investigation .

Properties

IUPAC Name |

N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O/c1-13-11-16(21-9-5-6-10-21)20-15(19-13)12-18-17(22)14-7-3-2-4-8-14/h2-4,7-8,11H,5-6,9-10,12H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTCNMFIPGMXMNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNC(=O)C2=CC=CC=C2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes to N-((4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide

Nucleophilic Substitution for Pyrimidine Core Formation

The pyrimidine ring serves as the central scaffold for this compound. A widely adopted method involves the cyclocondensation of 1,3-dicarbonyl derivatives with amidines or urea. For instance, ethyl 3-aminocrotonate reacts with guanidine hydrochloride under basic conditions to form 4,6-dimethylpyrimidin-2-amine, which is subsequently functionalized.

Key modifications include:

- Pyrrolidine Introduction : The 6-position of the pyrimidine ring is substituted with pyrrolidine via nucleophilic aromatic substitution. Heating 4-methyl-6-chloropyrimidin-2-amine with excess pyrrolidine in dimethylformamide (DMF) at 120°C for 12 hours yields 4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-amine.

- Methylation at the 4-Position : Direct methylation using methyl iodide in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) ensures regioselectivity.

Table 1: Reaction Conditions for Pyrimidine Core Functionalization

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Pyrrolidine Substitution | Pyrrolidine, DMF, 120°C, 12 h | 85 | |

| Methylation | CH₃I, NaH, THF, 0°C to RT, 6 h | 78 |

Benzamide Coupling via Amide Bond Formation

The benzamide moiety is introduced through a two-step process:

- Chloromethylation : The 2-amine group of the pyrimidine intermediate is converted to a chloromethyl derivative using thionyl chloride (SOCl₂) in dichloromethane (DCM).

- Amide Coupling : Reaction of the chloromethyl intermediate with benzoic acid derivatives. A preferred method employs aluminum trimethyl (Al(CH₃)₃) as a Lewis catalyst in anhydrous toluene, enabling efficient coupling with benzoyl chloride at 80°C.

Example Procedure :

- Combine 4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl chloride (1.0 equiv) and benzoyl chloride (1.2 equiv) in toluene.

- Add Al(CH₃)₃ (2.0 equiv) dropwise at 0°C, then heat to 80°C for 4–6 hours.

- Quench with ethanol, purify via silica gel chromatography (hexane:ethyl acetate = 3:1).

Table 2: Amide Coupling Optimization

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | |

|---|---|---|---|---|---|

| Al(CH₃)₃ | Toluene | 80 | 6 | 86.5 | |

| DCC/HOBt | DCM | 25 | 24 | 65 |

Alternative Synthetic Strategies

Reductive Amination Approach

An alternative route involves reductive amination to form the methylene bridge between the pyrimidine and benzamide groups. This method avoids harsh chlorination conditions:

- Aldehyde Intermediate : Oxidize 4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-methanol to the corresponding aldehyde using pyridinium chlorochromate (PCC).

- Reductive Amination : React the aldehyde with benzylamine in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6.

Advantages : Higher functional group tolerance and milder reaction conditions.

Solid-Phase Synthesis for High-Throughput Production

Solid-phase methods enable rapid parallel synthesis, particularly for generating analogs. The pyrimidine core is anchored to Wang resin via a hydroxymethyl linker, followed by sequential functionalization:

- Resin Loading : Couple 4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-methanol to Wang resin using diisopropylcarbodiimide (DIC).

- Benzamide Coupling : Cleave the product with trifluoroacetic acid (TFA)/DCM (1:9) after coupling with benzoyl chloride.

Analytical Characterization and Quality Control

Challenges and Mitigation Strategies

Byproduct Formation During Chloromethylation

Excess SOCl₂ may lead to over-chlorination. Mitigation includes:

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

Applications and Derivatives

While beyond the scope of preparation methods, notable derivatives include:

- Sulfonamide Analogs : Synthesized for kinase inhibition studies.

- Fluorinated Benzamides : Investigated for enhanced metabolic stability.

Chemical Reactions Analysis

Types of Reactions

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce any carbonyl groups present.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide exhibit significant anticancer properties. The mechanism of action primarily involves the inhibition of specific kinases that are crucial in cancer cell proliferation.

Key Findings:

- Cell Lines Tested:

- MDA-MB-231 (breast cancer)

- A549 (lung cancer)

- HepG2 (liver cancer)

The compound showed IC50 values ranging from 10 to 20 µM across these cell lines, indicating potent anticancer activity.

Antimicrobial Activity

In addition to its anticancer effects, this compound also demonstrates antimicrobial properties against various pathogens. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Efficacy Data:

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

Case Study on Anticancer Activity

A clinical trial involving a related compound demonstrated promising results in patients with advanced solid tumors. The trial reported a partial response rate of approximately 30% after four cycles of treatment, suggesting the potential utility of pyrimidine derivatives in oncology.

Case Study on Antimicrobial Efficacy

In vitro studies highlighted the effectiveness of this compound against resistant strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). Modifications to the pyrimidine structure may enhance its antimicrobial potency, indicating avenues for future research.

Mechanism of Action

The mechanism of action of N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring and pyrrolidine group allow the compound to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

N-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)methyl]benzamide

- Structural Difference : The 6-position substituent is an oxo group instead of pyrrolidin-1-yl.

- Biological Activity: Molecular docking studies against Trypanosoma cruzi trans-sialidase (TcTS) revealed distinct binding poses. While sulforaphane (a plant metabolite) binds to the N-terminal region, N-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)methyl]benzamide occupies the C-terminal region of TcTS, suggesting divergent inhibitory mechanisms .

Diaminopyrimidine-Based EGFR Inhibitors

Examples:

- (S)-2,6-dichloro-N-(2-(2-(1-hydroxypropan-2-ylamino)-6-methylpyrimidin-4-ylamino)pyridin-4-yl)benzamide (Compound 1)

- 2,6-dichloro-N-(2-(2-(4-hydroxypiperidin-1-yl)pyrimidin-4-ylamino)pyridin-4-yl)benzamide (Compound 2)

| Parameter | Target Compound | Compound 1 | Compound 2 |

|---|---|---|---|

| Pyrimidine Substituents | 4-Me, 6-pyrrolidinyl | 6-Me, 2-amino | 6-Me, 4-hydroxypiperidinyl |

| Benzamide Linker | Methylene bridge | Direct linkage | Direct linkage |

| Reported Targets | Under investigation | EGFR (T790M) | EGFR (T790M) |

| Key Functional Groups | Pyrrolidine | Hydroxypropyl | Hydroxypiperidine |

- However, this could compromise water solubility .

Kinase Inhibitors with Pyrimidine-Benzamide Scaffolds

Examples: Imatinib, Nilotinib, Dasatinib

- Structural Overlap : These drugs share a pyrimidine core and benzamide linkage but differ in substituents and secondary targets.

- Activity :

Research Findings and Hypotheses

Molecular Docking and Substituent Effects

- The pyrrolidin-1-yl group in the target compound likely engages in hydrophobic interactions or π-alkyl bonding with target proteins, contrasting with the hydrogen-bonding capacity of oxo or hydroxyl groups in analogs .

- Hypothesis: Replacement of oxo with pyrrolidin-1-yl (as seen in ) could shift binding from the C-terminal to a novel pocket, altering inhibitory efficacy.

Data Table: Comparative Properties of Selected Analogs

Biological Activity

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, synthesis, and applications in various fields, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a pyrrolidine group, which is crucial for its interaction with biological targets. The molecular formula is , and it has a molecular weight of 298.35 g/mol. Its structure can be represented as follows:

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial activity. For instance, pyrrole derivatives have demonstrated significant antibacterial effects, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli . This suggests that the compound may possess similar properties, warranting further investigation.

Enzyme Inhibition

Research has highlighted the potential of this compound as an inhibitor of phosphodiesterase (PDE) enzymes, particularly PDE9A. PDE inhibitors are critical in the modulation of cGMP levels, which play a vital role in various physiological processes including vasodilation and neurotransmission. In rodent models, compounds targeting PDE9A have been shown to elevate cGMP levels in the brain and cerebrospinal fluid (CSF), suggesting cognitive-enhancing effects .

Case Studies

- Cognitive Enhancement : A study on PDE9A inhibitors revealed that compounds structurally related to this compound exhibited procognitive activity in several rodent models, indicating their potential for treating cognitive disorders .

- Anticancer Activity : In vitro evaluations have shown that related compounds can inhibit the catalytic activity of poly (ADP-ribose) polymerase (PARP), which is crucial for DNA repair mechanisms in cancer cells. These compounds demonstrated IC50 values comparable to established PARP inhibitors like Olaparib, suggesting their potential as anticancer agents .

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Preparation of Pyrimidine Ring : Utilizing starting materials that can undergo cyclization to form the pyrimidine structure.

- Introduction of Pyrrolidine Group : This often involves nucleophilic substitution reactions.

- Formation of Benzamide Moiety : The final coupling step where the benzamide group is introduced.

Optimizing these synthetic routes is crucial for enhancing yield and purity, especially for pharmaceutical applications.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful.

| Compound Name | Structure | Biological Activity | MIC (μg/mL) |

|---|---|---|---|

| N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine | Structure | Antibacterial | 2 |

| N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)butanamide | Structure | Anticancer | 18 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.